molecular formula C11H13N3O4 B13931470 Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate CAS No. 54449-29-5

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate

Cat. No.: B13931470
CAS No.: 54449-29-5
M. Wt: 251.24 g/mol
InChI Key: LLVDRNVHQOHVIV-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen atoms in its structure makes it particularly interesting for medicinal chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound through intramolecular heterocyclization . The reaction conditions often involve the use of solid alumina and room temperature to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate is unique due to its specific arrangement of nitrogen atoms and the presence of both pyrrolo and triazine rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

CAS No.

54449-29-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate

InChI

InChI=1S/C11H13N3O4/c1-4-18-9(15)7-5-8-12(2)10(16)13(3)11(17)14(8)6-7/h5-6H,4H2,1-3H3

InChI Key

LLVDRNVHQOHVIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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